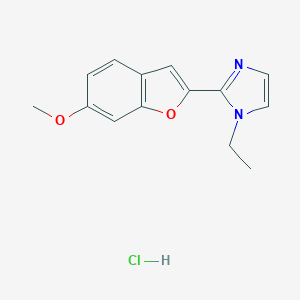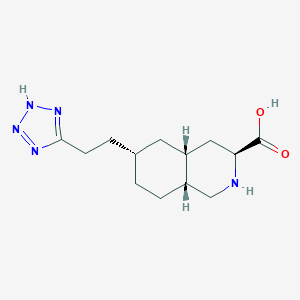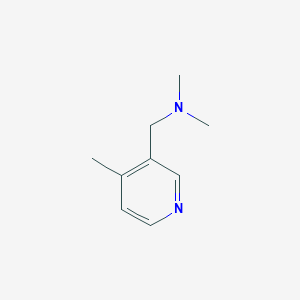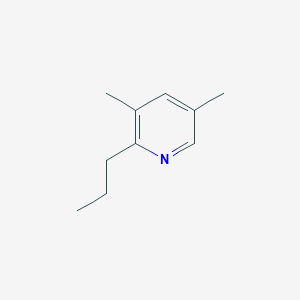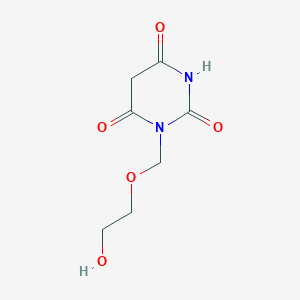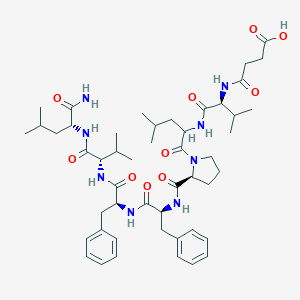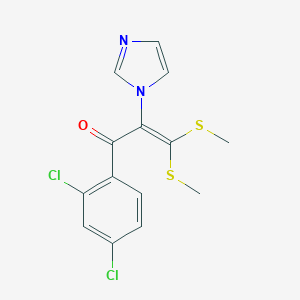
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one, also known as SB202190, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1997 by a group of chemists led by Dr. David W. Banner at SmithKline Beecham Pharmaceuticals. Since then, SB202190 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields of research.
作用机制
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one inhibits the activity of p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of p38 MAPK, leading to the inhibition of various cellular processes that are regulated by this signaling pathway.
Biochemical and Physiological Effects:
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β, in various cell types. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. In addition, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has been shown to protect neurons from oxidative stress-induced damage and prevent the development of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one is its specificity for p38 MAPK. This allows researchers to selectively inhibit the activity of this signaling pathway without affecting other signaling pathways. However, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has also been shown to have off-target effects on other enzymes, such as JNK and ERK. This can complicate the interpretation of experimental results and requires careful control experiments to rule out non-specific effects.
List of
未来方向
1. Development of more potent and specific inhibitors of p38 MAPK.
2. Investigation of the role of p38 MAPK in the regulation of autophagy and mitophagy.
3. Investigation of the role of p38 MAPK in the regulation of stem cell differentiation and self-renewal.
4. Investigation of the role of p38 MAPK in the regulation of circadian rhythms.
5. Development of p38 MAPK inhibitors for the treatment of neurodegenerative diseases.
6. Investigation of the role of p38 MAPK in the regulation of aging and age-related diseases.
7. Investigation of the role of p38 MAPK in the regulation of immune cell function and inflammation.
8. Development of p38 MAPK inhibitors for the treatment of inflammatory diseases.
9. Investigation of the role of p38 MAPK in the regulation of metabolism and energy homeostasis.
10. Investigation of the role of p38 MAPK in the regulation of gene expression and epigenetic modifications.
合成方法
The synthesis of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one involves a multi-step process that starts with the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 1-(2,4-dichlorophenyl)-3-oxobutane-1,4-dioic acid ethyl ester. This intermediate is then reacted with thioacetic acid to form 1-(2,4-dichlorophenyl)-3-oxobutane-1,4-dioic acid thioester. Finally, the thioester is reacted with imidazole to form 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one.
科学研究应用
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has been widely used as a research tool to study the role of p38 mitogen-activated protein kinase (MAPK) signaling pathway in various cellular processes. It has been shown to inhibit the activity of p38 MAPK, which is involved in the regulation of cell differentiation, apoptosis, and inflammation. 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has also been used to investigate the role of p38 MAPK in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
属性
CAS 编号 |
145935-20-2 |
|---|---|
产品名称 |
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one |
分子式 |
C14H12Cl2N2OS2 |
分子量 |
359.3 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H12Cl2N2OS2/c1-20-14(21-2)12(18-6-5-17-8-18)13(19)10-4-3-9(15)7-11(10)16/h3-8H,1-2H3 |
InChI 键 |
IZUPJDSJOOMLQM-UHFFFAOYSA-N |
SMILES |
CSC(=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2)SC |
规范 SMILES |
CSC(=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2)SC |
同义词 |
2-Propen-1-one, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3,3-bis(methylthio)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B115708.png)
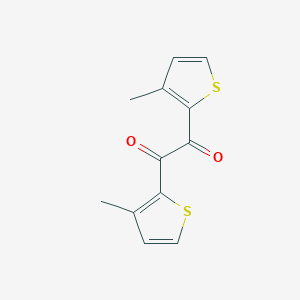
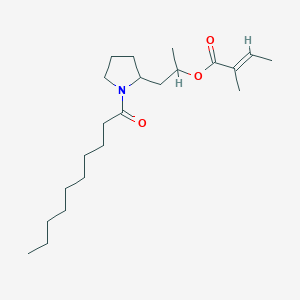
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)

